![molecular formula C22H14Cl2FN3O3 B1665857 N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide CAS No. 257892-33-4](/img/structure/B1665857.png)
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
AWD-12-281 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PDE4 inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and cytokine production.
Medicine: Explored as a potential therapeutic agent for COPD, asthma, and other inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory drugs and bronchodilators
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'AWD-12-281 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Le processus comprend généralement:
Formation du dérivé de pyridine: Cela implique la chloration d'un cycle de pyridine pour introduire des atomes de chlore à des positions spécifiques.
Synthèse de l'indole: Le cycle indole est synthétisé par une série de réactions, y compris la cyclisation et les modifications de groupe fonctionnel.
Réactions de couplage: Les dérivés de pyridine et d'indole sont couplés ensemble à l'aide de réactifs et de catalyseurs appropriés pour former le composé final.
Méthodes de production industrielle
La production industrielle de l'AWD-12-281 suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut rendement, de procédés à flux continu et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'AWD-12-281 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le composé.
Substitution: L'AWD-12-281 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution: Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déchlorés ou défluorés .
Applications de la recherche scientifique
L'AWD-12-281 a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier l'inhibition de la PDE4 et les réactions chimiques associées.
Biologie: Enquête sur ses effets sur les voies de signalisation cellulaire et la production de cytokines.
Médecine: Exploré comme agent thérapeutique potentiel pour la MPOC, l'asthme et d'autres maladies inflammatoires.
Industrie: Utilisé dans le développement de médicaments anti-inflammatoires et de bronchodilatateurs
Mécanisme d'action
L'AWD-12-281 exerce ses effets en inhibant sélectivement la phosphodiestérase 4 (PDE4), une enzyme responsable de la dégradation de l'adénosine monophosphate cyclique (AMPc). En inhibant la PDE4, l'AWD-12-281 augmente les niveaux intracellulaires d'AMPc, conduisant à la suppression des cytokines pro-inflammatoires et à la relaxation des muscles lisses bronchiques. Cette double action contribue à ses propriétés anti-inflammatoires et bronchodilatatrices .
Mécanisme D'action
AWD-12-281 exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, AWD-12-281 increases intracellular levels of cAMP, leading to the suppression of pro-inflammatory cytokines and the relaxation of bronchial smooth muscles. This dual action contributes to its anti-inflammatory and bronchodilator properties .
Comparaison Avec Des Composés Similaires
Composés similaires
Cilomilast: Un autre inhibiteur de la PDE4 avec des propriétés anti-inflammatoires similaires.
Roflumilast: Un inhibiteur de la PDE4 utilisé pour le traitement de la MPOC.
Apremilast: Un inhibiteur de la PDE4 utilisé pour le traitement du psoriasis et de l'arthrite psoriasique.
Unicité de l'AWD-12-281
L'AWD-12-281 est unique en raison de son optimisation structurelle pour l'administration topique, ce qui le rend particulièrement efficace dans les modèles de dermatite allergique et d'inflammation cutanée. Sa capacité à pénétrer la couche cornée et à supprimer à la fois les cytokines Th1 et Th2 le distingue des autres inhibiteurs de la PDE4 .
Propriétés
Numéro CAS |
257892-33-4 |
|---|---|
Formule moléculaire |
C22H14Cl2FN3O3 |
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H14Cl2FN3O3/c23-17-8-26-9-18(24)20(17)27-22(31)21(30)16-11-28(10-12-1-3-13(25)4-2-12)19-6-5-14(29)7-15(16)19/h1-9,11,29H,10H2,(H,26,27,31) |
Clé InChI |
DPHDSIQHVGSITN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
SMILES canonique |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
Apparence |
Solid powder |
| 257892-33-4 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AWD 12-281 N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
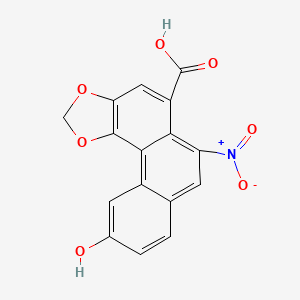

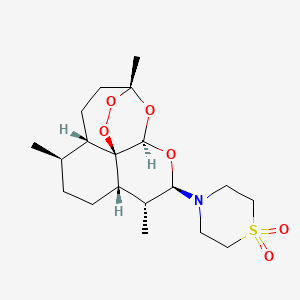
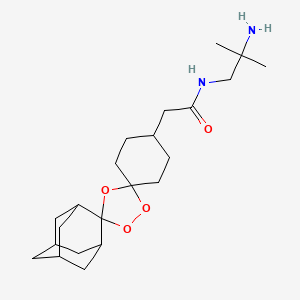
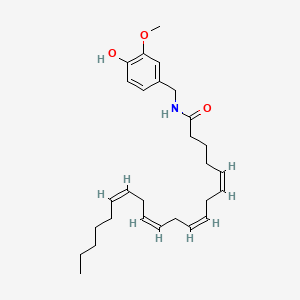

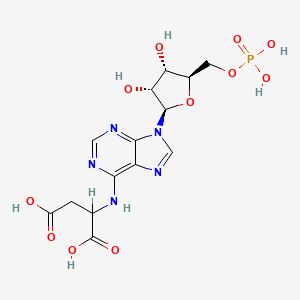

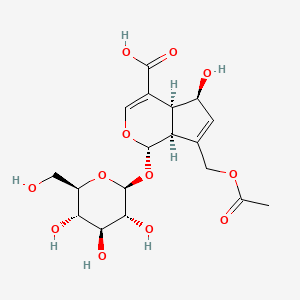



![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)

